molecular formula C13H25BrO B13620755 1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane

1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane

Cat. No.: B13620755
M. Wt: 277.24 g/mol
InChI Key: HSKCIEIAVCZQCC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane is an organic compound with a complex structure that includes a bromomethyl group, a methyl group, and a pentyloxy group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane typically involves multiple steps. One common method is the bromination of a suitable precursor, such as 3-methyl-1-(pentyloxy)cyclohexane, using bromine or a brominating agent like N-bromosuccinimide (NBS) under radical conditions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform, and the reaction mixture is irradiated with UV light to initiate the radical bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as distillation, recrystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols.

    Elimination: Potassium tert-butoxide, sodium ethoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Substitution: Alcohols, amines, thioethers.

    Elimination: Alkenes.

    Oxidation: Ketones, carboxylic acids.

Scientific Research Applications

1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromide ion . The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bromomethyl)-3-methyl-1-(pentyloxy)cyclohexane is unique due to the presence of both the pentyloxy and methyl groups, which can influence its reactivity and the types of reactions it can undergo. These substituents can also affect the compound’s physical properties, such as solubility and boiling point, making it distinct from its simpler analogs.

Properties

Molecular Formula

C13H25BrO

Molecular Weight

277.24 g/mol

IUPAC Name

1-(bromomethyl)-3-methyl-1-pentoxycyclohexane

InChI

InChI=1S/C13H25BrO/c1-3-4-5-9-15-13(11-14)8-6-7-12(2)10-13/h12H,3-11H2,1-2H3

InChI Key

HSKCIEIAVCZQCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1(CCCC(C1)C)CBr

Origin of Product

United States

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